n-Butyl Ethyl Sulfide

Description

The exact mass of the compound Butyl ethyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-3-5-6-7-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIRSLHMKBUGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862340 | |

| Record name | 1-(Ethylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-46-0, 5008-72-0 | |

| Record name | Butyl ethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylthio)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl ethyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Ethylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethylsulfanyl)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ETHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RYB65Z11E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

n-Butyl Ethyl Sulfide chemical properties and structure

An In-Depth Technical Guide to n-Butyl Ethyl Sulfide: Chemical Properties, Structure, and Synthetic Methodologies

Introduction

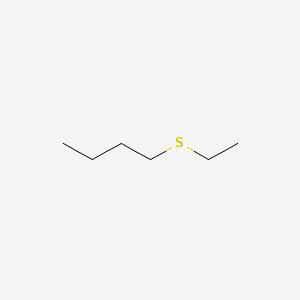

This compound, systematically named 1-(ethylsulfanyl)butane, is a dialkyl sulfide with the chemical formula C6H14S.[1] This organosulfur compound, also known as 3-thiaheptane, is characterized by a sulfur atom bridging an ethyl and a n-butyl group.[1] While not as commonly discussed as simpler sulfides like diethyl sulfide, this compound serves as a valuable model compound in fundamental studies of organosulfur chemistry and holds potential as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthetic approaches, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2] Its distinct, often described as unpleasant, odor is characteristic of many volatile sulfur compounds. A thorough understanding of its physical and chemical properties is crucial for its handling, application, and the design of synthetic protocols.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H14S | [1][3][4] |

| Molecular Weight | 118.24 g/mol | [1][3][4] |

| CAS Number | 638-46-0 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.85 g/cm³ | [5] |

| Boiling Point | 144-145 °C | [5][6] |

| Melting Point | -95.12 °C | [6] |

| Flash Point | 144-145 °C | [6] |

| Refractive Index (n20/D) | 1.4515 | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[7] |

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound features a central sulfur atom bonded to an ethyl group and a n-butyl group. The geometry around the sulfur atom is bent, analogous to ethers, with the C-S-C bond angle being approximately 104.5° due to the presence of two lone pairs of electrons on the sulfur atom.[5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. The methylene protons adjacent to the sulfur atom (α-protons) are deshielded and appear as triplets in the range of δ 2.45–2.55 ppm.[5][8] The terminal methyl groups of the ethyl and butyl chains resonate as triplets at approximately δ 1.26 ppm and δ 0.92 ppm, respectively.[8] The other methylene protons of the butyl chain appear as multiplets in the upfield region.

-

¹³C NMR : The carbon NMR spectrum complements the ¹H NMR data, with distinct signals for each of the six carbon atoms. The carbons directly attached to the sulfur atom are the most deshielded.

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-S stretching vibrations, which are typically weak and appear in the fingerprint region (around 600-800 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry reveals a molecular ion peak (M⁺) at an m/z of 118, corresponding to the molecular weight of the compound.[5] The fragmentation pattern is consistent with the cleavage of the C-S and C-C bonds, providing further structural confirmation.[5]

Synthesis and Reactivity

The synthesis of asymmetrical sulfides like this compound can be achieved through several reliable methods in organosulfur chemistry. The choice of synthetic route often depends on the availability of starting materials, desired purity, and reaction scale.

Williamson-Type Synthesis (Thiol Alkylation)

A prevalent and straightforward method for preparing asymmetrical sulfides is the sulfur analog of the Williamson ether synthesis.[9][10] This Sₙ2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide.[9][11] For the synthesis of this compound, two primary pathways are viable:

-

Reaction of sodium ethanethiolate with 1-bromobutane.

-

Reaction of sodium butanethiolate with bromoethane.

Conceptual Workflow for Williamson-Type Synthesis of this compound:

Caption: Williamson-type synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Thiol Alkylation

Causality: This protocol is based on the well-established Sₙ2 mechanism, where a strong nucleophile (thiolate) displaces a good leaving group (halide) from a primary alkyl halide. The choice of a polar aprotic solvent like DMF or THF facilitates the reaction by solvating the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

-

Thiolate Formation : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanethiol in a suitable polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

-

Deprotonation : Cool the solution in an ice bath and add a slight molar excess of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise to deprotonate the thiol and form the sodium ethanethiolate. Stir for 30-60 minutes.

-

Nucleophilic Substitution : To the stirred suspension of the thiolate, add an equimolar amount of 1-bromobutane dropwise via a dropping funnel.

-

Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Thiol-Ene Radical Addition

Another powerful method for the synthesis of thioethers is the thiol-ene reaction, which proceeds via a free-radical mechanism.[12][13] This reaction involves the anti-Markovnikov addition of a thiol to an alkene, typically initiated by a radical initiator (e.g., AIBN) or UV light.[12] To synthesize this compound, one could react butanethiol with ethene or ethanethiol with 1-butene.

Conceptual Workflow for Thiol-Ene Synthesis:

Caption: Thiol-ene radical addition for this compound synthesis.

Applications in Research and Development

While specific large-scale industrial applications of this compound are not widely documented, its utility in a research context is noteworthy.

-

Model Compound : It serves as a representative asymmetrical dialkyl sulfide for studying the fundamental chemistry of organosulfur compounds, including their oxidation to sulfoxides and sulfones.

-

Synthetic Intermediate : As a functionalized thioether, it can be a precursor in the synthesis of more complex sulfur-containing molecules, which are of interest in medicinal chemistry and materials science. The sulfide linkage is found in various biologically active compounds.

-

Flavor and Fragrance : Some volatile sulfur compounds are used in trace amounts as flavoring agents.[7]

Safety and Handling

This compound is a flammable liquid and vapor.[1][2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[2] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[14] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][14][15]

Conclusion

This compound is a structurally simple yet chemically significant organosulfur compound. Its well-defined physical and spectroscopic properties make it an excellent substrate for academic study and a useful building block in organic synthesis. The synthetic routes to this compound, primarily through Williamson-type reactions and thiol-ene additions, are robust and illustrative of fundamental principles in organic chemistry. For researchers in drug development and materials science, a thorough understanding of the properties and synthesis of such fundamental molecules is indispensable.

References

-

Stenutz, R. This compound. [Link]

-

PubChem. Butyl ethyl sulfide. [Link]

-

PubChemLite. This compound (C6H14S). [Link]

-

JoVE. Preparation and Reactions of Sulfides. [Link]

-

OrganicChemGuide. Ether, Sulfide Synthesis. [Link]

-

CP Lab Safety. Butyl Ethyl Sulfide, min 95%, 100 grams. [Link]

-

Wikipedia. Thiol-ene reaction. [Link]

-

YouTube. Synthesis of sulfides. [Link]

-

Khan Academy. Preparation of sulfides. [Link]

-

Stenutz, R. butyl ethyl sulfide. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. [Link]

-

PMC. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Di-n-Butyl Sulfide. [Link]

-

PubChem. Butyl ethyl disulfide. [Link]

-

precisionFDA. BUTYL ETHYL SULFIDE. [Link]

-

PubChem. Ethyl isobutyl sulfide. [Link]

-

National Institute of Standards and Technology. Butane, 2-(ethylthio)-. [Link]

-

PubChem. Dibutyl sulfide. [Link]

Sources

- 1. Butyl ethyl sulfide | C6H14S | CID 12528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. This compound | 638-46-0 | Benchchem [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Dibutyl sulfide | C8H18S | CID 11002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(638-46-0) 1H NMR spectrum [chemicalbook.com]

- 9. Video: Preparation and Reactions of Sulfides [jove.com]

- 10. organicchemistryguide.com [organicchemistryguide.com]

- 11. Khan Academy [khanacademy.org]

- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 13. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. fishersci.com [fishersci.com]

Physical properties of n-Butyl Ethyl Sulfide

An In-Depth Technical Guide to the Physical Properties of n-Butyl Ethyl Sulfide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 638-46-0), a dialkyl thioether, is a compound of interest in various fields, including organic synthesis, flavor and fragrance chemistry, and as an intermediate in the development of sulfur-containing pharmaceuticals. A comprehensive understanding of its physical properties is paramount for its safe handling, application, and purification. In drug development and materials science, properties such as solubility, boiling point, and density are not mere data points; they are critical parameters that dictate process design, formulation strategies, and regulatory compliance.

This guide provides a detailed examination of the core physical and chemical properties of this compound. As a Senior Application Scientist, the focus extends beyond simple data presentation to include the causality behind experimental choices and the integration of various analytical techniques to build a self-validating, trustworthy physicochemical profile.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical substance is the foundation of all subsequent scientific investigation. This compound is known by several synonyms, and its identity is unequivocally confirmed by its structural formula and registry numbers.

Systematic nomenclature under IUPAC guidelines names the compound 1-(ethylsulfanyl)butane .[1][2] The name 3-Thiaheptane is also used, treating the sulfur atom as a heteroatom within a seven-carbon chain.[1][2] This nomenclature is particularly useful for understanding its structural relationship to other linear alkanes.

| Identifier | Value | Source(s) |

| CAS Registry Number | 638-46-0 | [1][3] |

| Molecular Formula | C₆H₁₄S | [1][3] |

| Molecular Weight | 118.24 g/mol | [1][3] |

| IUPAC Name | 1-(ethylsulfanyl)butane | [1][2] |

| Common Synonyms | Ethyl n-butyl sulfide, 3-Thiaheptane | [1][2][3] |

| SMILES Notation | CCCCSCC | [2] |

| InChIKey | XJIRSLHMKBUGMR-UHFFFAOYSA-N | [2] |

Core Physical Properties and Their Significance

The macroscopic properties of a substance are a direct reflection of its molecular structure and intermolecular forces. For this compound, its moderately sized, nonpolar alkyl chains and the polarizable sulfur atom result in characteristics typical of a volatile, flammable liquid.

Boiling Point and Volatility

The boiling point is a critical parameter for purification by distillation, assessing volatility for vapor hazard analysis, and defining storage conditions. This compound has a boiling point reported in the range of 143-145°C at atmospheric pressure.[4][5] This temperature is indicative of moderate van der Waals forces between molecules and is a key parameter for designing distillation protocols to separate it from reaction precursors or byproducts.

Melting Point and Solid-State Characteristics

The melting point defines the transition from the solid to the liquid state and is a fundamental indicator of purity. The compound exhibits a very low melting point of -95.12°C , meaning it remains liquid under all standard laboratory and ambient environmental conditions.[5] This property simplifies its handling and transport, as there is no risk of solidification.

Density and Specific Gravity

Density is essential for converting mass to volume, which is fundamental for reagent measurement and process calculations. The density of this compound is consistently reported as 0.85 g/cm³ (or 0.85 g/mL) at standard temperature.[2][5] Being less dense than water, it will form a separate layer on top if mixed.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity. It serves as a rapid, non-destructive method for quality control. The reported refractive index for this compound is approximately 1.4515 .[5] Any significant deviation from this value in a purified sample would suggest the presence of contaminants.

Solubility Profile

Summary of Physical Properties

| Physical Property | Value | Unit | Source(s) |

| Boiling Point | 143 - 145 | °C | [4][5] |

| Melting Point | -95.12 | °C | [5] |

| Density | 0.85 | g/cm³ | [2][5] |

| Refractive Index (n₂₀/D) | 1.4515 | [5] |

Standardized Methodologies for Property Determination

To ensure data is reliable and reproducible, physical properties must be measured using standardized, validated protocols. The choice of method is critical; for industrial and pharmaceutical applications, methods published by organizations like ASTM International are preferred as they represent an industry-wide consensus on best practices.

Protocol: Boiling Range Determination (ASTM D1078)

This test method is the standard for determining the distillation range of volatile organic liquids boiling between 30 and 350°C, making it perfectly suited for this compound.[7][8] The rationale for choosing this method is its high precision and the detailed procedure that accounts for variables like atmospheric pressure.

Methodology Steps:

-

Apparatus Setup: A standardized distillation flask (100 mL), condenser, and receiving graduate are assembled as specified in ASTM E133.

-

Sample Measurement: A 100 mL sample of this compound is measured into the distillation flask.

-

Heating: The flask is heated at a controlled rate to produce the first drop of distillate. The temperature at this moment is recorded as the Initial Boiling Point .

-

Distillation: Heating is continued to maintain a steady distillation rate (4-5 mL per minute).

-

Data Recording: The vapor temperature is recorded as a function of the volume of distillate collected.

-

Final Boiling Point: The maximum temperature reached during the test is recorded as the Final Boiling Point or dry point.

-

Pressure Correction: All temperature readings are corrected to standard atmospheric pressure (101.3 kPa) to ensure comparability of results.

Protocol: Density Measurement via Digital Density Meter (ASTM D4052)

For precise density measurements, the oscillating U-tube method, standardized as ASTM D4052, is superior to older methods like hydrometry.[9][10] Its high accuracy (repeatability of ±0.0001 g/cm³), speed, and requirement for a small sample volume (1-2 mL) make it the industry standard for characterizing petroleum products and other pure chemicals.[11][12]

Methodology Steps:

-

Calibration: The digital density meter is calibrated using two reference standards, typically dry air and high-purity water, at the measurement temperature (e.g., 20°C). This two-point calibration ensures linearity and accuracy across the measurement range.

-

Sample Injection: A small volume of the this compound sample is injected into the thermostatted oscillating U-tube, ensuring no air bubbles are present. The presence of bubbles is a critical failure point, as it will drastically lower the measured density.

-

Oscillation Measurement: The instrument measures the period of oscillation of the U-tube containing the sample. The tube's oscillation period is directly related to the mass (and therefore density) of the liquid it contains.

-

Density Calculation: The instrument's software automatically calculates the density of the sample based on the measured oscillation period and the stored calibration data.

-

Cleaning: The U-tube is thoroughly cleaned with appropriate solvents and dried before the next measurement to prevent cross-contamination.

Spectroscopic and Structural Confirmation

While macroscopic physical properties define a substance's behavior, spectroscopic analysis provides definitive confirmation of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum of this compound provides a unique fingerprint. The signals for the methylene protons (–CH₂–) adjacent to the sulfur atom are characteristically shifted downfield to approximately δ 2.53 ppm due to the electron-withdrawing effect of the sulfur.[13] The spectrum also clearly shows the signals for the other butyl and ethyl chain protons, with the terminal methyl groups (–CH₃) appearing upfield around δ 0.92 ppm and δ 1.26 ppm .[13] The integration of these signals confirms the ratio of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum complements the proton data by showing distinct signals for each of the six unique carbon atoms in the structure, confirming the complete carbon backbone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong C-H stretching and bending vibrations from the alkyl chains, typically in the 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively.[14] The C-S stretching vibration is weaker and appears in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.

Workflow for Physicochemical Characterization

A robust characterization protocol involves a multi-technique approach to build a self-validating dataset. The following workflow illustrates the logical sequence of analysis for a newly synthesized or received batch of this compound.

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

Safety and Handling Parameters

A thorough understanding of safety parameters is non-negotiable for handling any chemical. The primary hazard associated with this compound is its flammability.

Flash Point and Flammability

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. There is a notable discrepancy in publicly available data for this compound. Some databases erroneously list the flash point as 144-145°C, which is physically inconsistent with its boiling point and flammability classification.[5]

Authoritative sources, such as the Safety Data Sheet (SDS) from Thermo Fisher Scientific, classify this compound under UN1993, Hazard Class 3, Packing Group III.[15] This classification corresponds to flammable liquids. The GHS hazard statement is H226: Flammable liquid and vapor , which applies to liquids with a flash point between 23°C and 60°C.[1][15] This range should be considered the authoritative value for risk assessment. Standard protocols like the ASTM D93 Pensky-Martens Closed Cup Tester are used to determine the flash point for regulatory compliance.[16][17]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.

| GHS Classification | Code | Description | Source(s) |

| Physical Hazard | H226 | Flammable liquid and vapor | [1][15] |

| Health Hazards | H302 - H335 | May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. (Based on aggregated notifications) | [1] |

Summary of Safety Parameters

| Safety Parameter | Value / Classification | Source(s) |

| GHS Signal Word | Warning | [1][15] |

| GHS Hazard Statement | H226: Flammable liquid and vapor | [1][15] |

| UN Number | 1993 | [15] |

| Transport Hazard Class | 3 (Flammable Liquid) | [15] |

| Packing Group | III | [15] |

Conclusion

This compound is a flammable liquid with a well-defined set of physical properties that are critical for its safe and effective use. Its identity and structure are confirmed by a combination of nomenclature and spectroscopic methods (NMR, IR), while its physical behavior is quantified through standardized protocols such as those from ASTM. By integrating these different data streams, a reliable and comprehensive physicochemical profile is established, providing the necessary foundation for researchers, scientists, and drug development professionals to confidently incorporate this compound into their work.

References

-

ASTM International. (2022). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

-

The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests. Retrieved from [Link]

-

eralytics. (n.d.). ASTM D4052. Retrieved from [Link]

-

Wikipedia. (n.d.). Pensky–Martens closed-cup test. Retrieved from [Link]

-

The ANSI Blog. (n.d.). Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. Retrieved from [Link]

-

Petrolube. (n.d.). ASTM D1078: Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

iTeh Standards. (n.d.). ASTM D4052-11 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by. Retrieved from [Link]

-

eralytics. (n.d.). ASTM D93. Retrieved from [Link]

-

Petrolube. (n.d.). ASTM D93: Flash Point, Pensky-Martens Closed Cup. Retrieved from [Link]

-

ASTM International. (2001). D 1078 - 01. Retrieved from [Link]

-

ASTM International. (2017). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

ASTM International. (2019). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

ASTM International. (2019). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butyl ethyl sulfide. PubChem. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Institute of Standards and Technology. (n.d.). Butyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (2013). SAFETY DATA SHEET - Sulfur in Di-n-Butyl Sulfide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butane, 1-(ethylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). butyl ethyl sulfide. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butyl sulfide (CAS 544-40-1). Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H14S). Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

- 1. Butyl ethyl sulfide | C6H14S | CID 12528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 638-46-0 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. butyl ethyl sulfide [stenutz.eu]

- 5. This compound | 638-46-0 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 13. This compound(638-46-0) 1H NMR spectrum [chemicalbook.com]

- 14. Butane, 1-(ethylthio)- [webbook.nist.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 17. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to the Structural Elucidation of n-Butyl Ethyl Sulfide

This technical guide provides a comprehensive analysis of n-Butyl Ethyl Sulfide (C₆H₁₄S) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the principles and practical applications of these methods for structural characterization. This document moves beyond a simple data repository to explain the causality behind experimental choices and data interpretation, ensuring a thorough understanding of the molecule's spectroscopic fingerprint.

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is a cornerstone of research and development. Spectroscopic techniques are the workhorse for this purpose, providing a non-destructive window into the atomic and molecular framework. This compound, a simple thioether, serves as an excellent model to demonstrate the power and complementarity of NMR, IR, and MS. Understanding its distinct spectroscopic signatures is crucial for quality control, reaction monitoring, and metabolite identification in various applications. This guide will dissect the information provided by each technique, integrating the findings to build a complete and validated structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

The ¹H NMR spectrum of this compound was acquired on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| a (CH₃-CH₂-S-) | 1.26 | Triplet | 3H |

| b (-S-CH₂-CH₃) | 2.52 | Quartet | 2H |

| c (-S-CH₂-CH₂-) | 2.53 | Triplet | 2H |

| d (-CH₂-CH₂-CH₃) | 1.57 | Sextet | 2H |

| e (-CH₂-CH₂-CH₃) | 1.44 | Sextet | 2H |

| f (CH₃-CH₂-CH₂-) | 0.92 | Triplet | 3H |

Data sourced from ChemicalBook.[1]

The spectrum displays six distinct signals, consistent with the six chemically non-equivalent proton environments in the this compound structure.

-

The triplet at 0.92 ppm (f) , integrating to 3 protons, is characteristic of a terminal methyl group of the butyl chain, split by the adjacent two protons.

-

The triplet at 1.26 ppm (a) , also integrating to 3 protons, corresponds to the methyl group of the ethyl chain, split by the neighboring methylene protons.

-

The signals at 1.44 ppm (e) and 1.57 ppm (d) are sextets, each integrating to 2 protons. These correspond to the two central methylene groups of the butyl chain. The complexity of the splitting arises from coupling to the adjacent methylene and methyl groups.

-

The quartet at 2.52 ppm (b) , integrating to 2 protons, is assigned to the methylene group of the ethyl chain adjacent to the sulfur atom. The downfield shift is due to the deshielding effect of the electronegative sulfur. It is split into a quartet by the three protons of the adjacent methyl group.

-

The triplet at 2.53 ppm (c) , integrating to 2 protons, is assigned to the methylene group of the butyl chain directly attached to the sulfur atom. Its downfield position is also due to the influence of the sulfur atom, and it is split into a triplet by the adjacent methylene group.

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

-

Instrumentation: The sample is transferred to a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds to ensure quantitative integration.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides information on the number of chemically distinct carbon atoms and their chemical environment.

The ¹³C NMR spectrum of this compound was run in CDCl₃.

| Signal Assignment | Chemical Shift (ppm) |

| 1 (CH₃-CH₂-S-) | 14.8 |

| 2 (-S-CH₂-CH₃) | 26.2 |

| 3 (-S-CH₂-CH₂-) | 31.8 |

| 4 (-CH₂-CH₂-CH₃) | 22.0 |

| 5 (-CH₂-CH₂-CH₃) | 33.7 |

| 6 (CH₃-CH₂-CH₂-) | 13.7 |

Data sourced from PubChem and Guidechem.[2][3]

The spectrum shows six distinct carbon signals, confirming the presence of six unique carbon environments in the molecule.

-

The signals at 13.7 ppm (6) and 14.8 ppm (1) are in the typical range for aliphatic methyl carbons, corresponding to the terminal carbons of the butyl and ethyl groups, respectively.

-

The remaining four signals are in the region for methylene carbons. The carbons directly attached to the sulfur atom, 26.2 ppm (2) and 33.7 ppm (5) , are shifted downfield due to the deshielding effect of the sulfur atom. The other two methylene carbons of the butyl chain, at 22.0 ppm (4) and 31.8 ppm (3) , appear at more upfield positions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound (liquid film) shows the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2958, 2927, 2870 | C-H stretch | Alkane (CH₂, CH₃) |

| 1458 | C-H bend | Alkane (CH₂, CH₃) |

| 1260 | C-S stretch | Thioether |

Data sourced from PubChem.[2]

-

The strong absorptions in the 2870-2958 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the alkyl chains.

-

The peak at 1458 cm⁻¹ corresponds to the C-H bending (scissoring) vibrations of the methylene and methyl groups.

-

The absorption around 1260 cm⁻¹ is indicative of the C-S stretching vibration, which is a key indicator for the presence of the thioether functional group.

-

Sample Preparation: A drop of neat this compound is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Instrumentation: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the transmittance of infrared radiation through the sample as a function of wavenumber.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 118 | Moderate | [CH₃(CH₂)₃S(CH₂)CH₃]⁺ (Molecular Ion, M⁺) |

| 89 | High | [M - C₂H₅]⁺ |

| 61 | High | [CH₃CH₂S]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 29 | High | [C₂H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center, accessed via PubChem.[2]

-

The molecular ion peak (M⁺) at m/z 118 corresponds to the molecular weight of this compound (C₆H₁₄S), confirming its elemental composition.[2]

-

The fragmentation pattern is consistent with the structure. The cleavage of the C-S bonds is a common fragmentation pathway for thioethers.

-

The peak at m/z 89 results from the loss of an ethyl radical ([M - C₂H₅]⁺).

-

The peak at m/z 61 corresponds to the ethylthio radical cation ([CH₃CH₂S]⁺).

-

The peak at m/z 57 is due to the formation of the butyl cation ([C₄H₉]⁺).

-

The peak at m/z 29 represents the ethyl cation ([C₂H₅]⁺).

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

-

Fragmentation: The molecular ions are energetically unstable and undergo fragmentation to form smaller, more stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Integration and Structural Confirmation

The true power of spectroscopic analysis lies in the synergistic integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity.

The mass spectrum establishes the molecular weight of this compound as 118 g/mol and confirms its elemental formula as C₆H₁₄S. The fragmentation pattern suggests the presence of ethyl and butyl groups attached to a sulfur atom.

The IR spectrum confirms the presence of alkane C-H bonds and the key C-S bond of the thioether functional group.

The ¹³C NMR spectrum reveals six distinct carbon environments, consistent with the proposed structure. The chemical shifts of the carbons adjacent to the sulfur atom are in agreement with the expected deshielding effect.

Finally, the ¹H NMR spectrum provides the most detailed structural information. It confirms the presence of both an ethyl group (a triplet and a quartet) and an n-butyl group (a triplet, two sextets, and another triplet). The integration values confirm the correct number of protons in each environment, and the chemical shifts of the methylene groups adjacent to the sulfur are consistent with its electron-withdrawing nature.

The collective evidence from these four spectroscopic techniques provides an unequivocal confirmation of the structure of this compound as 1-ethylsulfanylbutane.

Caption: Correlation of spectroscopic data with the structure of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[4][5] Protective gloves, clothing, and eye protection should be worn.[4] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4] Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

This guide has demonstrated the systematic approach to the structural elucidation of this compound using a combination of NMR, IR, and mass spectrometry. By understanding the principles behind each technique and the interpretation of the resulting data, researchers can confidently characterize and identify organic molecules. The congruence of the data from these independent spectroscopic methods provides a self-validating system, ensuring the scientific integrity of the structural assignment. This foundational knowledge is essential for all professionals working in the chemical and pharmaceutical sciences.

References

-

Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric identification of organic compounds. Journal of Chemical Education, 39(11), 546. [Link]

-

Wiley. (n.d.). Spectrometric Identification of Organic Compounds, 8th Edition. [Link]

-

PubChem. (n.d.). Butyl ethyl sulfide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to (S)-Naproxen: A Non-Steroidal Anti-Inflammatory Drug

A Note on Chemical Identification: The CAS number provided in the initial query, 638-46-0, corresponds to n-Butyl ethyl sulfide, a chemical with limited application in drug development and pharmacological research.[1][2] The detailed requirements of the prompt for a technical guide focused on signaling pathways, experimental protocols, and drug development strongly suggest an interest in a pharmacologically active substance. Based on the context, this guide will focus on the widely researched non-steroidal anti-inflammatory drug (NSAID), (S)-Naproxen , which has the CAS number 22204-53-1 .[3][4][5]

Introduction

(S)-Naproxen is a cornerstone of pain and inflammation management, belonging to the 2-arylpropionic acid (profen) class of NSAIDs.[6] First patented in 1967 and approved for medical use in the United States in 1976, its efficacy in treating a wide array of inflammatory conditions has been well-established through decades of clinical use and research.[7] This guide provides a comprehensive technical overview of (S)-Naproxen, from its fundamental chemical properties and mechanism of action to its synthesis, analytical methodologies, and clinical applications, tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Chemical and Pharmacological Profile

Chemical Identity and Properties

(S)-Naproxen, chemically known as (+)-(S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid, is an odorless, white to off-white crystalline substance.[6][7] As the S-enantiomer of the racemic mixture, it is the pharmacologically active form of the drug.[8] Its lipophilic nature makes it practically insoluble in water, while its sodium salt exhibits greater solubility.[7]

| Property | Value | Source(s) |

| CAS Number | 22204-53-1 | [3] |

| Molecular Formula | C₁₄H₁₄O₃ | [3] |

| Molecular Weight | 230.26 g/mol | [3] |

| Melting Point | 152-155 °C | [7] |

| Protein Binding | >99% (primarily to albumin) | [7][9] |

| Elimination Half-Life | 12-17 hours | [7][9] |

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary therapeutic effects of Naproxen—analgesic, anti-inflammatory, and antipyretic—are derived from its non-selective and reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6][10] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[11]

-

COX-1 is constitutively expressed in most tissues and is responsible for the synthesis of prostaglandins that maintain the integrity of the gastric mucosa, support renal function, and regulate platelet aggregation.[10]

-

COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[10]

By competitively inhibiting both isoforms, Naproxen effectively reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[10][11]

Below is a diagram illustrating the prostaglandin synthesis pathway and the point of intervention by Naproxen.

References

- 1. Butyl ethyl sulfide | C6H14S | CID 12528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Naproxen - Wikipedia [en.wikipedia.org]

- 8. GSRS [precision.fda.gov]

- 9. jru-b.com [jru-b.com]

- 10. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chemistdoctor.com [chemistdoctor.com]

Introduction: A Scientist's Perspective on n-Butyl Ethyl Sulfide

An In-Depth Technical Guide to the Safe Handling and Management of n-Butyl Ethyl Sulfide

This compound (CAS No. 638-46-0), also known as 1-ethylsulfanylbutane, is an organosulfur compound with applications in various research and development sectors.[1][2][3] While its utility is significant, a comprehensive understanding of its physicochemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing a synthesized, field-proven framework for researchers, scientists, and drug development professionals. The core philosophy of this document is proactive risk mitigation through a deep understanding of the material's behavior, enabling scientists to design inherently safer experimental protocols.

Section 1: Compound Identification and Physicochemical Profile

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These parameters dictate its behavior under various laboratory conditions, from storage to reaction.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 1-(Ethylsulfanyl)butane, 1-(Ethylthio)butane, 3-Thiaheptane, Ethyl n-butyl sulfide[1][4]

-

Molecular Weight: 118.24 g/mol [1]

Physicochemical Data Summary:

The following table summarizes the critical physical and chemical properties of this compound. This data is essential for designing appropriate storage, handling, and emergency response procedures. For instance, its vapor density being heavier than air (if data were available, which it is not, but is typical for such compounds) would necessitate ventilation strategies that sweep the lower levels of a workspace. Its low melting point and moderate boiling point confirm its liquid state at standard laboratory temperatures.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | No information available / Stench | [5][6] |

| Melting Point | -95.12 °C | [4][7] |

| Boiling Point | 143 - 145 °C | [4][7] |

| Flash Point | 144-145°C (Note: Discrepancy in data, likely closer to 76°C for similar compounds) | [4][8] |

| Density | ~0.84 - 0.85 g/mL | [4][7] |

| Solubility | Insoluble in water | [9] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The primary and most consistently reported hazard for this compound is its flammability.

-

GHS Pictogram:

-

Flame (GHSO2)

-

-

Primary Hazard Statement:

While flammability is the consensus hazard, some databases aggregate notifications that include other potential hazards such as being harmful if swallowed, in contact with skin, or inhaled, and causing skin, eye, or respiratory irritation.[1] However, other supplier SDSs state the product contains no substances considered hazardous to health at their given concentration, beyond flammability.[5] This underscores a crucial principle for researchers: always consult multiple sources and adopt a conservative approach that accounts for the highest potential risk. Given this, treating the compound with due caution for potential irritant effects is a prudent course of action.

Section 3: Proactive Handling and Storage Protocols

Safe handling is not merely a list of rules but a systematic approach to minimizing exposure and preventing incidents. The causality behind each step is rooted in the compound's flammability and potential for irritation.

Prerequisite for Handling: Engineering Controls

The first line of defense is always to engineer out the hazard.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure involving heating, agitation, or transfer of significant quantities, which can increase vapor generation.[8] Explosion-proof ventilation systems are required in areas where large quantities are stored or used.[5][8]

-

Ignition Source Control: The laboratory must be meticulously cleared of all potential ignition sources. This includes open flames (Bunsen burners), hot plates, static electricity, and non-intrinsically safe electrical equipment (e.g., standard stir motors, ovens).[5][6][8][9]

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible (<10 seconds travel time) from the handling location.[8][9]

Step-by-Step Handling Protocol

-

Pre-use Inspection: Before handling, inspect the container for any signs of damage or leakage. Ensure the label is legible and matches the intended reagent.

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, it is critical to ground and bond the container and receiving equipment during any transfer of the liquid.[5]

-

Tool Selection: Use only non-sparking tools made of materials like brass or bronze when opening or manipulating containers.[5][8]

-

Dispensing: When dispensing, pour slowly to minimize splashing and vapor generation. If possible, use a closed system or a funnel that extends below the surface of the liquid in the receiving container.

-

Post-use Procedure: After use, securely close the container.[8] Wipe down the exterior of the container and the work surface with an appropriate solvent to remove any residual contamination. Dispose of contaminated wipes as hazardous waste.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][10] Eating, drinking, and smoking are strictly prohibited in the handling area.[10]

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area specifically designated for flammable liquids.[5][8][10] This area must be segregated from incompatible materials, particularly strong oxidizing agents.[6][8][9]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[5][8]

Section 4: Personal Protective Equipment (PPE) - A Risk-Based Approach

PPE is the last line of defense, but its correct selection and use are non-negotiable. The choice of PPE should be dictated by a risk assessment of the specific procedure being performed.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the scale and nature of the experimental work.

Caption: PPE selection logic based on procedural risk.

-

Eye/Face Protection: At a minimum, safety glasses with side shields are required.[11] For tasks with a higher risk of splashing, such as transfers or reactions under pressure, chemical splash goggles are mandatory.[8][12] A face shield worn over goggles provides the highest level of protection.[11][12]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[8][12] Inspect gloves for tears or holes before each use. A flame-resistant lab coat and closed-toe shoes are required. For large-scale operations, a chemical-resistant apron is recommended.[8][12]

-

Respiratory Protection: Not typically required when used within a properly functioning chemical fume hood. If work must be performed in an area where ventilation is inadequate and exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges must be used in accordance with a formal respiratory protection program.[8][13]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. All personnel must be trained on these procedures.

Accidental Release Measures

The immediate actions taken during a spill are critical to preventing a fire and minimizing exposure.

Caption: Decision logic for first aid based on exposure route.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms occur. [5][14]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician. [5][14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention. [5][14]* Ingestion: Do not induce vomiting. Clean the mouth with water and have the person drink plenty of water. Seek medical attention. [5][14]

Conclusion

This compound is a valuable chemical reagent that can be used safely when its properties and hazards are fully understood and respected. The protocols and information presented in this guide are designed to empower researchers and scientists to create a safe laboratory environment. By integrating these principles of proactive risk assessment, proper engineering controls, diligent work practices, and emergency preparedness, the risks associated with handling this flammable liquid can be effectively managed, ensuring both personal safety and the integrity of scientific research.

References

-

Butyl ethyl sulfide | C6H14S | CID 12528 - PubChem - NIH. [Link]

-

Material Safety Data Sheet - n-Butyl sulfide, 99% - Cole-Parmer. [Link]

-

butyl ethyl sulfide - Stenutz. [Link]

-

SAFETY DATA SHEET - Airgas. [Link]

-

SAFETY DATA SHEET - National Institute of Standards and Technology. [Link]

-

Personal Protective Equipment (PPE) - CHEMM. [Link]

-

Download. [Link]

-

Ethyl sulfide | C4H10S | CID 9609 - PubChem - NIH. [Link]

-

Personal Protective Equipment | US EPA. [Link]

-

BUTYL ETHYL SULFIDE - precisionFDA. [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). [Link]

-

This compound - Stenutz. [Link]

-

H2S Emergency Response: Essential Steps for a Safe Workplace - Canada Safety Training. [Link]

-

The Four Steps to Take in a Hydrogen Sulfide (H2S) Emergency - GDS Corp. [Link]

Sources

- 1. Butyl ethyl sulfide | C6H14S | CID 12528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. Page loading... [guidechem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. butyl ethyl sulfide [stenutz.eu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. airgas.com [airgas.com]

- 11. epa.gov [epa.gov]

- 12. hsa.ie [hsa.ie]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. fishersci.com [fishersci.com]

The In-Depth Technical Guide to the Nucleophilic Reactivity of n-Butyl Ethyl Sulfide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of n-butyl ethyl sulfide's reactivity as a nucleophile. It moves beyond a simple recitation of facts to deliver an in-depth analysis grounded in mechanistic principles and supported by field-proven experimental insights. This document is structured to serve as a valuable resource for professionals in organic synthesis and drug development, offering a blend of theoretical understanding and practical application. We will explore the intrinsic properties that define its nucleophilic character, its behavior in key synthetic transformations, and detailed protocols for its effective use.

The Enhanced Nucleophilicity of Thioethers: A Molecular Perspective

Thioethers, or sulfides, represent a class of organosulfur compounds that exhibit potent nucleophilic properties, often surpassing their oxygen-containing counterparts, ethers. The heightened reactivity of this compound is not arbitrary but is a direct consequence of the fundamental characteristics of the sulfur atom.

-

Polarizability and the "Soft" Nucleophile Classification: Sulfur's larger atomic radius and more diffuse valence electrons make it significantly more polarizable than oxygen.[1] This means its electron cloud is easily distorted by the presence of an electrophile, facilitating the initial interaction required for bond formation. In the framework of Hard and Soft Acids and Bases (HSAB) theory, this polarizability classifies thioethers as "soft" nucleophiles. This inherent softness dictates a strong reactivity preference for "soft" electrophiles, such as alkyl iodides, bromides, and α,β-unsaturated systems.

-

The Role of the Highest Occupied Molecular Orbital (HOMO): The lone pair electrons of the sulfur atom in a thioether reside in a higher energy molecular orbital (HOMO) compared to the lone pair electrons of oxygen in an ether. This smaller energy gap between the nucleophile's HOMO and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO) results in a more favorable orbital interaction and a lower activation energy for the reaction, leading to faster reaction rates.[1]

Core Reactivity Patterns: SN2 and Michael Addition Reactions

The nucleophilic prowess of this compound is most prominently demonstrated in two fundamental classes of organic reactions: bimolecular nucleophilic substitution (SN2) and Michael addition.

The SN2 Reaction: Formation of Sulfonium Salts

In the SN2 reaction, this compound acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group in a single, concerted step.[2][3] This reaction is a cornerstone of synthetic chemistry and leads to the formation of trialkylsulfonium salts.[3][4]

Causality in Experimental Design:

-

Solvent Selection: The choice of solvent is paramount in modulating the reactivity of the nucleophile. Polar aprotic solvents, such as acetonitrile (CH3CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are ideal for SN2 reactions involving anionic nucleophiles. For a neutral nucleophile like this compound, these solvents are still highly effective as they can stabilize the forming sulfonium salt. Protic solvents, conversely, can form hydrogen bonds with the lone pairs of the sulfur atom, creating a solvent cage that hinders its ability to attack the electrophile, thereby reducing its nucleophilicity.

-

Leaving Group Aptitude: The efficiency of the SN2 reaction is directly proportional to the stability of the leaving group. Good leaving groups are the conjugate bases of strong acids. For alkyl halides, the reactivity trend is I- > Br- > Cl- >> F-. Consequently, alkyl iodides and bromides are the preferred substrates for SN2 reactions with this compound.

-

Steric Considerations: The SN2 mechanism involves a backside attack on the electrophilic carbon.[2] As such, the reaction is highly sensitive to steric hindrance. The reaction rate decreases significantly as the substitution on the carbon atom increases: methyl > primary > secondary. Tertiary alkyl halides do not undergo SN2 reactions due to prohibitive steric crowding.[2]

Visualizing the SN2 Workflow:

References

An In-depth Technical Guide to the Solubility of n-Butyl Ethyl Sulfide in Organic Solvents

Introduction

n-Butyl ethyl sulfide (CAS No. 638-46-0), a thioether with the chemical formula C6H14S, is a compound of interest in various fields of chemical research and development, including its potential applications as a solvent, intermediate in organic synthesis, and in the development of pharmaceuticals.[1][2][3] A fundamental understanding of its solubility characteristics in a range of organic solvents is paramount for its effective utilization in these applications. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C6H14S | [1][3][4] |

| Molecular Weight | 118.24 g/mol | [1][3][4][5] |

| Boiling Point | 144-145 °C | [1] |

| Melting Point | -95.12 °C | [1] |

| Density | 0.85 g/cm³ | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 2.53960 | [1] |

The LogP value of approximately 2.5 suggests that this compound is significantly more soluble in nonpolar, lipophilic environments (like octanol) than in water, indicating a generally hydrophobic character.[1]

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of predicting solubility. This adage suggests that substances with similar intermolecular forces will be soluble in one another. The primary intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): Weak forces present in all molecules, and the primary force in nonpolar compounds.

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).[6][7]

This compound is a molecule with a moderate polarity. The sulfur atom is more electronegative than the adjacent carbon atoms, creating a slight dipole moment. However, it lacks the ability to act as a hydrogen bond donor. Its structure is dominated by nonpolar alkyl chains (butyl and ethyl groups).

Qualitative Solubility Predictions in Organic Solvents

Based on the "like dissolves like" principle and the molecular structure of this compound, we can predict its solubility in three main classes of organic solvents:

Nonpolar Solvents

These solvents are characterized by low dielectric constants and the absence of a significant dipole moment.[6][8][9] Intermolecular interactions are primarily van der Waals forces.

-

Prediction: this compound is expected to be highly soluble in nonpolar solvents. The nonpolar alkyl chains of the sulfide will interact favorably with the nonpolar solvent molecules.

Polar Aprotic Solvents

These solvents possess a significant dipole moment and a high dielectric constant but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[6][10][11]

-

Prediction: this compound is expected to have good to moderate solubility in polar aprotic solvents. The dipole-dipole interactions between the solvent and the C-S bond of the sulfide will contribute to solubility.

Polar Protic Solvents

These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][7][12] They exhibit strong intermolecular forces.

-

Prediction: The solubility of this compound in polar protic solvents is expected to be limited to moderate . While some dipole-dipole interactions are possible, the strong hydrogen bonding network of the solvent may be disrupted by the largely nonpolar sulfide molecule, making dissolution less favorable.

The following table summarizes the predicted solubility and provides examples of common organic solvents in each class.

| Solvent Class | Examples | Key Properties | Predicted Solubility of this compound |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low polarity, primarily van der Waals forces | High |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High polarity, no H-bond donation | Good to Moderate |

| Polar Protic | Methanol, Ethanol, Water | High polarity, H-bond donation | Limited to Moderate |

Intermolecular Interactions at the Molecular Level

The following diagram illustrates the predominant intermolecular forces between this compound and the different solvent classes.

Caption: Predominant intermolecular forces governing solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated microliter pipettes

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Step-by-step experimental workflow.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solute should be clearly visible as a separate phase.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sampling:

-

After equilibration, stop the agitation and allow the excess this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated microliter pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

-

-

Calculation:

-

Construct a calibration curve by plotting the instrument response versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Conclusion

References

-

ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

-

Fiveable. (n.d.). Polar aprotic solvents. Retrieved from [Link]

-

Tenger Chemical. (2024, November 10). Exploring the Properties and Applications of Non-Polar Organic Solvents in Various Industries. Retrieved from [Link]

-

Sustainability. (n.d.). Non-Polar Solvent. Retrieved from [Link]

-

Quora. (2017, October 19). What are polar protic solvents?. Retrieved from [Link]

-

PubChem. (n.d.). Butyl ethyl sulfide. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H14S). Retrieved from [Link]

-

Tutoring Blog. (2024, November 26). Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

-

LON-CAPA OCHem. (n.d.). Polar Protic Solvents. Retrieved from [Link]

-

ACS Publications. (2010, November 30). Nature of the Hydrogen Bond of Water in Solvents of Different Polarities. Retrieved from [Link]

-

RSC Publishing. (n.d.). Hydrogen bonding properties of non-polar solvents. Retrieved from [Link]

-

PubMed Central. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. Retrieved from [Link]

-

ACS Publications. (2022, May 31). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry. (n.d.). Dielectric constant. Retrieved from [Link]

-

OSTI.GOV. (2016, December 15). Dielectric Properties of Organic Solvents in an Electrical Field. Retrieved from [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 638-46-0 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C6H14S) [pubchemlite.lcsb.uni.lu]

- 5. Butyl ethyl sulfide | C6H14S | CID 12528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 8. Exploring the Properties and Applications of Non-Polar Organic Solvents in Various Industries [tengerchemical.com]

- 9. Non-Polar Solvent → Area → Sustainability [lifestyle.sustainability-directory.com]

- 10. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]

- 11. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of n-Butyl Ethyl Sulfide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract